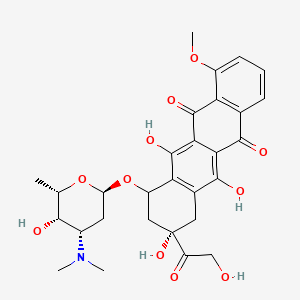

N,N-Dimethyldoxorubicin

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

70222-95-6 |

|---|---|

分子式 |

C29H33NO11 |

分子量 |

571.6 g/mol |

IUPAC名 |

(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1 |

InChIキー |

DJEFXYVVRUAFEB-KYZOVJJKSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |

関連するCAS |

67106-76-7 (mono-hydrochloride) |

同義語 |

N,N-dimethyladriamycin N,N-dimethyldoxorubicin N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer N,N-dimethyldoxorubicin monohydrochloride |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Chromatin Disruption Landscape: A Technical Guide to N,N-Dimethyldoxorubicin's Histone Eviction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N,N-Dimethyldoxorubicin, a doxorubicin (B1662922) analog, with a specific focus on its potent ability to induce histone eviction. Moving beyond the traditional DNA damage-centric view of anthracyclines, this document elucidates the critical role of chromatin disruption in the therapeutic efficacy of this compound. By dissecting the molecular pathways and providing detailed experimental frameworks, this guide serves as a comprehensive resource for researchers in oncology, pharmacology, and chromatin biology.

Core Mechanism: Separating Chromatin Damage from DNA Damage

Doxorubicin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects through a dual mechanism: inducing DNA double-strand breaks by poisoning topoisomerase IIα and causing chromatin damage via histone eviction.[1][2] However, the severe side effects associated with doxorubicin, such as cardiotoxicity and the formation of secondary tumors, are linked to its DNA-damaging activity.[1][3]

This compound emerges as a compelling therapeutic candidate by uncoupling these two mechanisms.[1][4] The N,N-dimethylation of the daunosamine (B1196630) sugar moiety abrogates the ability of the drug to induce DNA double-strand breaks.[1][4] Despite this, this compound retains, and in some contexts enhances, its capacity to evict histones from chromatin, leading to significant cytotoxicity against cancer cells.[1][5] This selective activity suggests that histone eviction is a major contributor to the anticancer effects of anthracyclines and presents a pathway for developing safer chemotherapeutics.[3][5]

The proposed mechanism posits that the intercalation of this compound into DNA is sufficient to destabilize nucleosomes, leading to the release of histone proteins.[6] This process occurs independently of topoisomerase II inhibition and the induction of DNA double-strand breaks.[6] The resulting disruption of chromatin architecture alters the epigenome and transcriptome, ultimately triggering apoptosis in cancer cells.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the divergent mechanisms of Doxorubicin and this compound, the experimental workflow for assessing histone eviction, and the logical framework for its therapeutic action.

Caption: Divergent mechanisms of Doxorubicin and this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyldoxorubicin: A Paradigm Shift in Anthracycline-Based Chemotherapy

An In-depth Technical Guide on the Structure-Activity Relationship, Mechanism of Action, and Preclinical Evaluation of N,N-Dimethyldoxorubicin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic analog of the widely used chemotherapeutic agent doxorubicin (B1662922), represents a significant advancement in the field of anticancer drug development. The structure-activity relationship (SAR) of this compound reveals that the N,N-dimethylation of the daunosamine (B1196630) sugar moiety is a critical modification that fundamentally alters its mechanism of action. Unlike doxorubicin, which induces both DNA double-strand breaks and chromatin damage, this compound primarily acts through histone eviction, leading to chromatin damage without significant DNA cleavage.[1][2] This mechanistic shift uncouples the potent cytotoxicity of anthracyclines from the severe side effects, most notably cardiotoxicity, associated with doxorubicin.[2][3] Furthermore, this modification enhances cytotoxicity in certain tumor cell lines and overcomes multidrug resistance mediated by ABC transporters.[1] This guide provides a comprehensive overview of the SAR, quantitative biological data, experimental methodologies, and key signaling pathways related to this compound.

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs has been systematically investigated, revealing key structural determinants for its unique biological activity.

-

N,N-Dimethylation of the Aminosugar: This is the most critical modification. The presence of the N,N-dimethyl group on the daunosamine sugar is directly linked to the compound's inability to induce DNA double-strand breaks.[2] This modification shifts the mechanism of action towards histone eviction.[1][4] Studies comparing N,N-dimethylated analogs with their primary amine counterparts consistently show that N,N-dimethylation enhances cytotoxicity and the speed of histone eviction.[4][5]

-

Stereochemistry of the Aminosugar: The stereochemistry of the 1,2-amino-alcohol on the sugar moiety is crucial for cytotoxicity and cellular uptake.[3][6] Compounds with an equatorially oriented dimethylated sugar amine have been found to be the most cytotoxic.[2]

-

Aglycone Structure: While the doxorubicin aglycone is a potent scaffold, modifications to it can modulate activity. However, the primary driver of the mechanistic shift away from DNA damage is the N,N-dimethylated sugar.[7]

-

Overcoming Drug Resistance: N,N-dimethylated anthracyclines, including this compound, are generally poor substrates for ABC transporters like ABCB1 (P-glycoprotein).[1] This makes them more effective against doxorubicin-resistant cancer cells that overexpress these efflux pumps.[1][8]

Quantitative Biological Data

The cytotoxic effects of this compound and its analogs have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Cell Line | IC50 (approx. nM) | Key Findings | Reference |

| Doxorubicin | K562 (wildtype) | 50-100 | Standard chemotherapeutic, induces DNA damage and histone eviction. | [7] |

| This compound | K562 (wildtype) | 25-50 | More potent than Doxorubicin; acts via histone eviction. | [7] |

| Doxorubicin | ABCB1-overexpressing cells | >500 | Demonstrates significant drug resistance. | [1] |

| This compound | ABCB1-overexpressing cells | 50-100 | Largely overcomes ABCB1-mediated resistance. | [1] |

| N,N-Dimethylepirubicin | Various tumor cell lines | Highly potent | Identified as a highly potent analog that does not induce DNA damage. | [2][9] |

| Doxorubicin/Aclarubicin Hybrids | K562 | Variable | N,N-dimethylation consistently improved cytotoxicity over non-methylated counterparts. | [7] |

Experimental Protocols

The evaluation of this compound and its analogs involves several key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of anthracycline derivatives on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound and control compounds (e.g., Doxorubicin)

-

DMSO (for stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)

-

Formazan solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only (e.g., 0.5% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of formazan solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Double-Strand Break (DSB) Detection (γH2AX Western Blot)

This protocol describes the detection of DNA DSBs through the phosphorylation of histone H2AX (γH2AX) by Western blotting.

Principle: The phosphorylation of H2AX at serine 139 is an early cellular response to the formation of DNA DSBs. The resulting γH2AX can be detected using a specific antibody.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

Wet or semi-dry transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against γH2AX

-

Primary antibody for a loading control (e.g., Histone H3 or Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein lysates on a 12-15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the γH2AX signal to the loading control. A strong signal in treated cells compared to untreated controls indicates the induction of DNA DSBs.

Histone Eviction Assay

This protocol provides a general method for observing histone eviction from chromatin.

Principle: Histone eviction can be visualized by monitoring the loss of fluorescently tagged histones from the nucleus or by biochemically separating chromatin-bound histones from soluble histones.

Materials:

-

Cells expressing a fluorescently-tagged histone (e.g., H2B-GFP) or wildtype cells

-

Confocal microscope with live-cell imaging capabilities (for fluorescently-tagged histones)

-

Histone extraction buffers (e.g., acid extraction)

-

SDS-PAGE and Western blotting reagents

Procedure (Microscopy-based):

-

Culture cells expressing a fluorescently-tagged histone on glass-bottom dishes.

-

Treat the cells with the test compound (e.g., this compound).

-

Acquire time-lapse images of the cells using a confocal microscope.

-

Analyze the images to quantify the fluorescence intensity of the tagged histone in the nucleus over time. A decrease in nuclear fluorescence indicates histone eviction.

Procedure (Biochemical-based):

-

Treat cells with the test compound.

-

Perform a cellular fractionation to separate the chromatin-bound proteins from the soluble (nucleoplasmic) proteins.

-

Extract histones from the chromatin fraction (e.g., using an acid extraction protocol).

-

Analyze the amount of histones in both the chromatin-bound and soluble fractions by Western blotting for specific histones (e.g., H3). An increase in histones in the soluble fraction and a decrease in the chromatin-bound fraction indicates histone eviction.

Signaling Pathways and Experimental Workflows

Visualizing the mechanistic differences between doxorubicin and this compound, as well as the experimental workflow, is crucial for understanding the SAR.

Caption: Comparative signaling pathways of Doxorubicin and this compound.

Caption: General experimental workflow for an in vitro cytotoxicity assay.

Conclusion

The structure-activity relationship of this compound clearly demonstrates that targeted chemical modification can lead to profound changes in the biological activity and safety profile of a well-established drug. The N,N-dimethylation of the aminosugar successfully uncouples the potent anticancer effect of doxorubicin from its DNA-damaging activity, which is a major contributor to its dose-limiting toxicities. This results in a promising therapeutic candidate that relies on histone eviction as its primary cytotoxic mechanism. The enhanced potency against multidrug-resistant cells further highlights its potential clinical utility. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of next-generation anthracyclines with improved therapeutic indices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

N,N-Dimethyldoxorubicin: A Technical Guide to a Novel Anthracycline with a Differentiated Mechanism of Action

Abstract

N,N-Dimethyldoxorubicin, a synthetic analog of the widely used chemotherapeutic agent doxorubicin (B1662922), has emerged as a promising candidate for cancer therapy with a potentially improved safety profile. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It details the key findings from preclinical studies, including its unique mode of action centered on chromatin damage through histone eviction, rather than DNA double-strand breaks typically associated with doxorubicin. This guide also presents a compilation of cytotoxicity data across various cancer cell lines and outlines the experimental protocols utilized in its evaluation.

Introduction: The Quest for Safer Anthracyclines

Anthracyclines, such as doxorubicin, are among the most effective classes of anticancer drugs, used in the treatment of a wide range of malignancies, including breast cancer, lymphomas, and sarcomas.[1] However, their clinical utility is often limited by severe side effects, most notably cumulative cardiotoxicity and the development of secondary tumors.[2][3] This has driven the search for new anthracycline analogs with comparable or enhanced efficacy but reduced toxicity. This compound was developed as part of these efforts, building on the observation that modifications to the aminoglycoside moiety of doxorubicin can significantly alter its biological activity.[4][5]

Discovery and Synthesis

The synthesis of this compound has been achieved through various methods, including the direct reductive alkylation of doxorubicin and a more controlled approach involving glycosylation of a protected aglycon with a corresponding N,N-dimethylated sugar donor.[6] The latter method, utilizing gold(I)-mediated glycosylation chemistry, has proven effective in producing the desired compound with high stereoselectivity.[2][6] This synthetic route allows for the creation of a focused library of stereoisomers to investigate the structure-activity relationship of the N,N-dimethylated daunosamine (B1196630) sugar moiety.[2]

Mechanism of Action: A Paradigm Shift from DNA Damage to Chromatin Disruption

A key differentiator of this compound from its parent compound is its primary mechanism of action. While doxorubicin induces cell death through both the generation of DNA double-strand breaks (via topoisomerase IIα poisoning) and chromatin damage, this compound's activity is predominantly driven by the latter.[2][3][4] It induces the eviction of histones from chromatin, leading to epigenetic alterations and subsequent apoptosis, without causing significant DNA damage.[2][7][8] This separation of activities is believed to be the basis for its reduced cardiotoxicity and other severe side effects observed in preclinical models.[2][3][9]

Preclinical Efficacy and Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines.[2][10] Notably, compounds with a dimethylated sugar amine, like this compound, often exhibit lower IC50 values (indicating higher potency) compared to their non-methylated counterparts.[2] Furthermore, N,N-dimethylation appears to render the anthracycline a poorer substrate for ABC transporters, suggesting a potential to overcome multidrug resistance.[3][11]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | < 0.3 | > 0.3 | [2][10] |

| A549 | Lung Carcinoma | ~0.1-0.3 | ~0.1-0.3 | [12] |

| FM3 | Melanoma | ~0.1-0.3 | ~0.1-0.3 | [12] |

| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but effective | ~8.64 | [13] |

| ABCB1-overexpressing K562 | Doxorubicin-Resistant Leukemia | More cytotoxic than doxorubicin | Less cytotoxic | [3][11] |

| ABCG2-overexpressing K562 | Doxorubicin-Resistant Leukemia | More cytotoxic than doxorubicin | Less cytotoxic | [3][11] |

Note: The IC50 values are presented as ranges based on graphical data and statements in the cited literature. For precise values, refer to the original publications.

Experimental Protocols

Synthesis of this compound (Gold(I)-Mediated Glycosylation)

A general procedure involves the use of an appropriately protected 2,3,6-dideoxy-3-(N,N-dimethylamino) glycosyl donor equipped with an alkynylbenzoate anomeric leaving group and a protected doxorubicin aglycon acceptor.[2][4] The glycosylation is promoted by a gold(I) catalyst, leading to the formation of the desired α-linked anthracycline.[6] Subsequent deprotection steps yield the final this compound product.[6]

Assessment of DNA Double-Strand Breaks

The formation of DNA double-strand breaks is indirectly measured by visualizing the phosphorylation of histone H2AX (γH2AX), a marker of the DNA damage response.[2]

-

Cell Treatment: Cancer cells (e.g., K562) are treated with the test compounds (e.g., 10 µM this compound, doxorubicin, or etoposide (B1684455) as a positive control) for a specified duration (e.g., 2 hours).[2][12]

-

Protein Extraction: Whole-cell lysates are prepared using an appropriate lysis buffer.

-

Western Blotting:

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for γH2AX.

-

A loading control, such as actin, is also probed to ensure equal protein loading.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescence detection system.

-

-

Quantification: The intensity of the γH2AX bands is quantified and normalized to the loading control.[2]

Cytotoxicity Assay (e.g., MTT or CellTiter-Blue)

The half-maximal inhibitory concentration (IC50) is determined to assess the cytotoxicity of the compounds.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compounds for a defined period (e.g., 2 hours).[2][12]

-

Drug Removal and Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a longer period (e.g., 72 hours).[2][12]

-

Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Blue) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[11]

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, general pharmacokinetic profiles of anthracyclines like doxorubicin involve a rapid initial distribution phase followed by a slow elimination phase, with typical terminal half-lives in the range of 20-30 hours.[14][15] Anthracyclines are primarily cleared through biliary excretion.[14] Further studies are needed to fully characterize the pharmacokinetic properties of this compound.

Clinical Development

As of the information available, this compound is in the preclinical stage of development. There is no evidence from the search results of it having entered clinical trials. The parent drug, doxorubicin, is extensively used in various clinical trial settings.[16]

Conclusion and Future Perspectives

This compound represents a promising evolution in anthracycline chemotherapy. Its unique mechanism of action, centered on histone eviction without inducing significant DNA damage, offers the potential for a superior safety profile, particularly with respect to cardiotoxicity.[2][3][8] Its potent in vitro cytotoxicity, including against drug-resistant cell lines, further underscores its therapeutic potential.[3][11] Future research should focus on comprehensive in vivo efficacy and toxicity studies, detailed pharmacokinetic and pharmacodynamic characterization, and ultimately, progression into clinical trials to validate its promise as a safer and effective anticancer agent.

References

- 1. New anthracycline antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Facebook [cancer.gov]

The Biological Activity of N,N-Dimethyldoxorubicin in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldoxorubicin, a synthetic analogue of the widely used chemotherapeutic agent doxorubicin (B1662922), exhibits a distinct and potent biological activity profile in cancer cells. Unlike its parent compound, which exerts its cytotoxic effects through both DNA damage and chromatin damage, this compound's primary mechanism of action is the induction of chromatin damage via histone eviction.[1][2][3] This key difference in its mechanism is associated with a significantly improved safety profile, notably a reduction in the cardiotoxicity that severely limits the clinical application of doxorubicin.[3][4] This guide provides an in-depth technical overview of the biological activity of this compound, presenting quantitative data on its cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions and experimental workflows.

Mechanism of Action: A Paradigm Shift from DNA Damage to Chromatin Disruption

The cornerstone of this compound's unique activity lies in its ability to uncouple DNA damage from chromatin damage, two processes that are intertwined in the action of traditional anthracyclines like doxorubicin.[1][2]

-

Histone Eviction: this compound acts as a potent histone-evicting compound.[1][2] It intercalates into DNA, and this positioning of its bulky N,N-dimethylated sugar moiety in the DNA minor groove is thought to physically displace histone proteins from the nucleosome.[5] This process leads to chromatin decompaction and disruption.

-

Lack of DNA Double-Strand Breaks: Crucially, the N,N-dimethylation of the aminosugar moiety abolishes the compound's ability to induce DNA double-strand breaks, a hallmark of doxorubicin's activity mediated by topoisomerase II poisoning.[3][4][6] This is a significant advantage, as the DNA-damaging activity of doxorubicin is strongly linked to its severe side effects, including cardiotoxicity and the formation of secondary tumors.[4][6]

-

Apoptosis Induction: The extensive chromatin damage and transcriptional deregulation caused by histone eviction are potent triggers of apoptosis.[7] By disrupting the epigenetic landscape, this compound initiates a signaling cascade that culminates in programmed cell death, effectively eliminating cancer cells.

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound signaling pathway.

Quantitative Analysis of Cytotoxicity

This compound and its dimethylated analogues consistently demonstrate potent cytotoxicity against a range of cancer cell lines, often exceeding that of their non-methylated counterparts. Notably, they retain high efficacy in doxorubicin-resistant cell lines, suggesting a mechanism that can overcome certain forms of drug resistance.

Table 1: IC50 Values of this compound and Related Compounds in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

| This compound | K562 (Chronic Myelogenous Leukemia) | Varies (nM range) | Generally more potent than doxorubicin. |

| K562 (ABCB1-overexpressing) | Varies (nM range) | Overcomes doxorubicin resistance.[2] | |

| MelJuSo (Melanoma) | Varies (nM range) | Data available for various analogues.[8] | |

| U2OS (Osteosarcoma) | Varies (nM range) | Data available for various analogues.[8] | |

| Doxorubicin | K562 (Chronic Myelogenous Leukemia) | Varies (µM range) | Parent compound for comparison.[8] |

| K562 (ABCB1-overexpressing) | Higher than wildtype | Demonstrates resistance.[2] | |

| A549 (Lung Carcinoma) | ~0.13 - 2 | 24h incubation.[3] | |

| HeLa (Cervical Cancer) | ~2.92 | 24h incubation.[9] | |

| MCF-7 (Breast Cancer) | ~0.75 | 24h incubation.[10] | |

| N,N-Dimethylepirubicin | K562 (Chronic Myelogenous Leukemia) | More potent than Epirubicin | |

| K562 (ABCB1-overexpressing) | More potent than Epirubicin | Overcomes resistance.[2] | |

| N,N-Dimethyldaunorubicin | K562 (Chronic Myelogenous Leukemia) | More potent than Daunorubicin | |

| K562 (ABCB1-overexpressing) | More potent than Daunorubicin | Overcomes resistance.[2] |

Detailed Experimental Protocols

The following protocols are foundational for assessing the biological activity of this compound in cancer cells.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the concentration-dependent effects of this compound on cancer cell proliferation and survival.

This is a fluorescence-based assay that measures the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Reagent Addition: Thaw the CellTiter-Blue® Reagent and add 20 µL to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the drug concentration to determine the IC50 value.

Caption: Workflow for a typical cell viability assay.

Assessment of DNA Damage

Western blotting for the phosphorylated histone variant H2AX (γH2AX) is a sensitive method to detect DNA double-strand breaks. This is used to confirm the lack of DNA-damaging activity of this compound.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound (e.g., 10 µM) for 2 hours. Include a positive control (e.g., doxorubicin or etoposide) and an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.

Histone Eviction Assay

This assay visualizes the displacement of histones from chromatin in live cells.

Protocol:

-

Cell Line: Use a cancer cell line stably expressing a fluorescently tagged histone (e.g., H2A-PAGFP).

-

Cell Culture: Plate the cells in a chambered coverglass suitable for live-cell imaging.

-

Photoactivation: Using a confocal microscope, photoactivate a defined region of the nucleus with a 405 nm laser.

-

Drug Treatment: Add this compound to the cell medium.

-

Time-Lapse Imaging: Acquire time-lapse images of the photoactivated region to monitor the loss of fluorescence, which corresponds to the eviction of the tagged histones.

-

Quantification: Quantify the fluorescence intensity in the photoactivated area over time using image analysis software.

Cellular Uptake Analysis

Flow cytometry can be used to quantify the intracellular accumulation of this compound, which is naturally fluorescent.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound (e.g., 1 µM) for a specified time (e.g., 2 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with PBS to remove any extracellular drug.

-

Fixation (Optional): Fix the cells with paraformaldehyde.

-

Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting the emission in the appropriate channel (e.g., PE or a similar channel).

-

Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular this compound.

Experimental and Logical Relationships

Caption: Logical flow of experiments.

Conclusion and Future Directions

This compound represents a promising evolution in anthracycline-based chemotherapy. Its unique mechanism of action, centered on histone eviction without the induction of DNA double-strand breaks, translates to potent anticancer activity with a potentially wider therapeutic window and reduced long-term side effects. The data strongly suggest that the N,N-dimethylation of the aminosugar is a key structural feature for this favorable biological profile, also conferring advantages in overcoming certain types of drug resistance.

Future research should focus on comprehensive preclinical and clinical evaluations of this compound and its analogues. Further elucidation of the downstream signaling events following histone eviction will provide deeper insights into its mechanism of action and may reveal novel therapeutic combinations. The development of N,N-dimethylated anthracyclines holds significant promise for creating safer and more effective treatments for a variety of cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. graphviz.org [graphviz.org]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. A fluorescence-based protocol to quantitatively titrate CUT&RUN buffer components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Solubility of N,N-Dimethyldoxorubicin

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties and solubility of N,N-Dimethyldoxorubicin, a significant analogue of the widely-used chemotherapeutic agent, doxorubicin (B1662922). This guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development who require detailed technical information for research and development purposes.

Introduction

This compound is a synthetic derivative of doxorubicin, an anthracycline antibiotic used in the treatment of a wide range of cancers.[1] Unlike its parent compound, which exerts its anticancer effects through two primary mechanisms—DNA double-strand break formation (via topoisomerase II poisoning) and chromatin damage (via histone eviction)—this compound exhibits a more selective mode of action.[2][3][4][5] Research has shown that it induces potent cytotoxicity primarily through histone eviction without causing significant DNA damage.[2][4][6][7] This uncoupling of activities makes this compound a compound of high interest, as it may retain strong anticancer efficacy while mitigating the severe side effects associated with doxorubicin-induced DNA damage, such as cardiotoxicity and the formation of secondary tumors.[3][4]

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while some properties are well-defined, others, such as the melting point and pKa, are not extensively reported in publicly available literature and are often discussed in the context of their relationship to the parent compound, doxorubicin.

| Property | Value | Notes |

| Molecular Formula | C₂₉H₃₃NO₁₁ | [1] |

| Molecular Weight | 571.57 g/mol | [1] |

| CAS Number | 70222-95-6 | [1] |

| Melting Point | Not explicitly reported in cited literature. | As a complex organic molecule, it is expected to decompose at high temperatures. |

| pKa | Not explicitly reported in cited literature. | The N,N-dimethylation of the daunosamine (B1196630) sugar is likely to increase the basicity of the amine compared to doxorubicin.[2][6] |

| Log P | Not explicitly reported in cited literature. | The addition of two methyl groups is expected to increase the lipophilicity (Log P value) compared to doxorubicin (Log P ≈ 1.27).[2][6][8] |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and use in experimental settings. While precise quantitative data is scarce, its solubility characteristics can be inferred from its chemical structure and descriptions in synthetic chemistry literature.

| Solvent | Solubility | Methodological Notes |

| DMSO | Soluble | Doxorubicin hydrochloride is soluble in DMSO at approximately 10 mg/mL.[9] this compound is expected to have similar or greater solubility in DMSO. |

| DMF | Soluble | N,N-Dimethylformamide is a polar aprotic solvent in which anthracyclines are generally soluble. |

| Ethanol (B145695) | Soluble | Doxorubicin hydrochloride is soluble in ethanol at approximately 1 mg/mL.[9] |

| Water / Aqueous Buffer | Poorly Soluble | The synthesis of related analogues often involves the preparation of an HCl salt to enhance aqueous solubility, indicating the free base has poor solubility in water.[6][7] For doxorubicin HCl, solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[9] |

Mechanism of Action and Signaling Pathway

The primary distinction between this compound and its parent compound lies in their molecular mechanisms of action. Doxorubicin induces both DNA damage and chromatin damage. In contrast, this compound selectively induces chromatin damage by causing the eviction of histones from chromatin, while being unable to generate DNA double-strand breaks.[2][3][4][6] This selective activity is believed to preserve its cytotoxic effects against cancer cells while reducing toxicity to healthy tissues, particularly cardiac cells.[3][4]

Experimental Protocols

The following sections detail the methodologies cited in the literature for the synthesis and evaluation of this compound.

General Synthetic Approach

The synthesis of this compound and its analogues is a multi-step process that relies on advanced organic chemistry techniques. The key transformation is the glycosylation of the doxorubicin aglycon (doxorubicinone) with a suitably protected daunosamine sugar derivative.

-

Donor Synthesis: A 2,3,6-dideoxy-3-amino glycosyl donor is prepared. The amino group is typically protected, for instance, with an allyloxycarbamate (Alloc) group.[6]

-

Glycosylation: The protected sugar donor is coupled with the doxorubicin aglycon acceptor. A highly stereoselective method, such as gold(I)-mediated glycosylation, is employed to form the desired axial α-linkage.[2][5][7]

-

Deprotection: The protecting groups on the sugar moiety and the aglycon are removed.

-

N,N-Dimethylation: The primary amine on the sugar is converted to a tertiary dimethylamine (B145610) via reductive amination.[6]

-

Purification: The final product is purified using chromatographic techniques.

Cytotoxicity Assessment Protocol (CellTiter-Blue Assay)

The cytotoxic potential of this compound is commonly evaluated using cell viability assays.

-

Cell Seeding: Human cancer cell lines (e.g., K562, A549) are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a defined period, typically 2 hours.[6][7][10]

-

Drug Removal: The drug-containing medium is removed, and the cells are washed and replenished with fresh medium.

-

Incubation: The cells are incubated for an extended period, usually 72 hours, to allow for the cytotoxic effects to manifest.[6][7][10]

-

Viability Measurement: CellTiter-Blue™ reagent is added to each well. This reagent contains resazurin, which is converted to the fluorescent resorufin (B1680543) by metabolically active cells.

-

Data Analysis: Fluorescence is measured using a plate reader. The signal intensity is proportional to the number of viable cells. IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) are then calculated.[6]

Histone Eviction Assay Protocol (PAGFP-H2A Release)

This live-cell imaging technique is used to directly visualize and quantify the displacement of histones from chromatin.[6][11]

-

Cell Line: A cell line stably expressing a histone (e.g., H2A) tagged with a Photo-Activatable Green Fluorescent Protein (PAGFP) is used.[11]

-

Photoactivation: A specific region within the nucleus of a cell is irradiated with a laser (e.g., 405 nm) to photoactivate the PAGFP-H2A, causing it to fluoresce.

-

Drug Administration: The cells are then treated with the test compound (e.g., 10 µM of this compound).[6]

-

Time-Lapse Microscopy: The cell is monitored over time using confocal laser scanning microscopy.

-

Quantification: The loss of fluorescence intensity from the photoactivated region is measured. A rapid decrease in fluorescence indicates the eviction and diffusion of the PAGFP-H2A histones away from that chromatin region.[6][7]

DNA Damage Assay Protocol (γH2AX Western Blot)

To confirm that this compound does not induce DNA double-strand breaks (DSBs), the presence of the phosphorylated histone variant γH2AX, a sensitive marker for DSBs, is assessed.

-

Cell Treatment: Cancer cells (e.g., K562) are treated with the test compound (e.g., 10 µM), a positive control that induces DSBs (e.g., etoposide), and a negative control (vehicle) for 2 hours.[6]

-

Protein Extraction: Total cellular proteins are extracted and lysed.

-

Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for γH2AX, followed by a secondary antibody conjugated to a reporter enzyme. A loading control antibody (e.g., actin) is also used.[6]

-

Detection: The signal is detected using a chemiluminescent substrate. A strong band for γH2AX in the positive control lane and its absence in the this compound lane indicates a lack of DSB formation by the test compound.[6][7]

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic (N,N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Dimethyldoxorubicin: A Paradigm Shift in Anthracycline-Based Cancer Therapy by Uncoupling DNA Damage from Anti-Tumor Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthracyclines, such as doxorubicin (B1662922), have long been a cornerstone of cancer chemotherapy, demonstrating potent efficacy across a spectrum of malignancies. However, their clinical utility is frequently hampered by severe, dose-limiting toxicities, most notably cardiotoxicity, which are mechanistically linked to DNA damage. This technical guide delves into the core science of N,N-Dimethyldoxorubicin (diMe-Doxo or AD 288), a synthetic doxorubicin analogue that represents a significant advancement in anthracycline development. This compound distinguishes itself by retaining robust anti-cancer activity while circumventing the DNA-damaging mechanisms responsible for the adverse effects of its parent compound. This is achieved through a nuanced mechanism of action centered on histone eviction, leading to chromatin damage and subsequent apoptosis, without the induction of DNA double-strand breaks. This guide will provide a comprehensive overview of the mechanism, comparative efficacy, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Anthracycline Dilemma

For decades, the therapeutic efficacy of anthracyclines like doxorubicin has been primarily attributed to their ability to induce DNA double-strand breaks through the poisoning of topoisomerase IIα.[1][2][3] While effective in killing cancer cells, this mechanism is also a major contributor to the severe side effects observed in patients, including cumulative cardiotoxicity, secondary tumor formation, and gonadal dysfunction.[1][4][5] This has created a long-standing challenge in oncology: how to harness the potent anti-tumor effects of anthracyclines while mitigating their debilitating toxicities.

This compound emerges as a promising solution to this dilemma. By strategically modifying the aminoglycoside moiety of doxorubicin through N,N-dimethylation, the compound's mode of action is fundamentally altered.[1][6] It selectively induces histone eviction, a distinct mechanism of chromatin damage, without causing the DNA double-strand breaks characteristic of traditional anthracyclines.[1][4] This uncoupling of DNA damage from anti-cancer activity results in a compound with a significantly improved safety profile, as demonstrated in various preclinical models.[1][6]

Mechanism of Action: Histone Eviction as the Primary Driver of Cytotoxicity

The primary mechanism of action of this compound is the induction of chromatin damage through the eviction of histones from chromatin.[1][4][7] This process disrupts the normal chromatin architecture, leading to epigenetic and transcriptional alterations that ultimately trigger apoptosis in cancer cells.[8][9] Unlike doxorubicin, which employs a dual mechanism of both histone eviction and DNA double-strand break formation, this compound's activity is exclusively centered on the former.[4][6]

The N,N-dimethylation of the amino sugar is the key structural modification responsible for this shift in mechanism.[1][6] This alteration prevents the compound from effectively stabilizing the topoisomerase IIα-DNA covalent complex, which is the necessary step for inducing DNA double-strand breaks.[1][10] However, the ability to intercalate into DNA and interact with chromatin, leading to histone displacement, is retained and even enhanced in some contexts.[4][11]

Signaling Pathway for this compound-Induced Cell Death

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Initial Characterization of N,N-Dimethyldoxorubicin Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of N,N-Dimethyldoxorubicin's cytotoxicity. This compound is an analog of the widely used chemotherapeutic agent doxorubicin (B1662922). Its structural modification, the dimethylation of the amino group on the daunosamine (B1196630) sugar, results in a significant alteration of its mechanism of action, leading to a distinct and potentially more favorable cytotoxicity profile. This document outlines its mode of action, summarizes its cytotoxic efficacy across various cell lines, provides detailed experimental protocols for its characterization, and visualizes key pathways and workflows.

Mechanism of Action: A Shift from DNA Damage to Chromatin Disruption

The archetypal anthracycline, doxorubicin, exerts its anticancer effects through two primary mechanisms: the induction of DNA double-strand breaks via topoisomerase IIα poisoning and the induction of chromatin damage through the eviction of histones.[1][2] This dual activity, while effective, is also linked to severe side effects, including cardiotoxicity.[1]

This compound, in contrast, uncouples these two activities.[3] The dimethylation of the aminosugar moiety abrogates the compound's ability to induce DNA double-strand breaks.[1][4] However, it retains and in some cases enhances its capacity to cause chromatin damage by evicting histones.[1][5] This targeted mechanism is believed to be responsible for its potent cytotoxic effects while potentially mitigating the severe side effects associated with doxorubicin.[1][5] In fact, this compound is considered an effective anticancer agent that lacks the severe side effects observed with doxorubicin in various mouse models.[1] The cytotoxicity of anthracyclines like this compound is primarily determined by their effectiveness at histone eviction, which is strongly correlated with their cellular uptake.[1][4]

References

The Epigenetic Landscape of N,N-Dimethyldoxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyldoxorubicin, a synthetic analog of the widely used chemotherapeutic agent doxorubicin (B1662922), presents a paradigm shift in anthracycline pharmacology. While doxorubicin exerts its cytotoxic effects through a dual mechanism of DNA damage and chromatin remodeling, this compound selectively induces chromatin damage via histone eviction without causing DNA double-strand breaks. This unique mechanism of action is linked to a more favorable safety profile, notably reduced cardiotoxicity. This technical guide explores the current understanding of the epigenetic effects of this compound, focusing on its primary mechanism of histone eviction and the potential downstream consequences on the epigenetic landscape. While direct quantitative data on specific epigenetic modifications induced by this compound remains an emerging field of study, this document provides a framework for investigation, including detailed hypothetical experimental protocols and visualizations of key pathways and workflows.

Introduction: A New Trajectory in Anthracycline Action

Anthracyclines, such as doxorubicin, have been a cornerstone of cancer therapy for decades. However, their clinical utility is often limited by severe side effects, including dose-dependent cardiotoxicity, which is primarily attributed to DNA damage.[1] this compound has been engineered to mitigate these toxicities by uncoupling the DNA-damaging activity from the chromatin-remodeling function.[2][3] Its primary mode of action is the eviction of histones from chromatin, leading to what is termed "chromatin damage."[2][3] This event is a significant epigenetic perturbation, as the removal and subsequent replacement of histones can lead to profound changes in gene expression and cellular function.[4]

Core Mechanism: Histone Eviction

The central mechanism driving the anticancer activity of this compound is the physical removal of histone proteins from DNA.[2][5] This process disrupts the fundamental unit of chromatin, the nucleosome, leading to a more open and accessible chromatin state. The eviction of histones is not a random event but appears to occur at specific genomic locations, particularly at open and transcriptionally active chromatin regions.[5] The replacement of these evicted histones with newly synthesized ones can result in significant epigenetic alterations.[4]

Signaling Pathway for this compound-Induced Histone Eviction

The precise signaling cascade leading to histone eviction by this compound is an area of active investigation. However, the current understanding points to a direct interaction of the drug with chromatin, leading to the destabilization of nucleosomes.

Potential Epigenetic Consequences of Histone Eviction

The eviction and subsequent replacement of histones can have several profound epigenetic consequences. While specific data for this compound is limited, we can hypothesize the potential effects based on the known mechanisms of chromatin remodeling.

DNA Methylation

The removal of histones could expose DNA to DNA methyltransferases (DNMTs), potentially altering methylation patterns. Conversely, doxorubicin has been shown to inhibit DNMT1 activity.[6] The net effect of this compound on DNA methylation is currently unknown and warrants investigation.

Histone Modifications

The replacement of evicted histones with new, unmodified histones would erase the pre-existing histone code in those regions. The subsequent re-establishment of post-translational modifications (PTMs) by histone-modifying enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs) could lead to a completely different epigenetic signature.

Non-Coding RNA Expression

Changes in chromatin accessibility and gene expression resulting from histone eviction would likely impact the transcription of non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). These ncRNAs are critical regulators of gene expression and cellular processes. Doxorubicin has been shown to alter the expression of various lncRNAs.[7][8]

Data Presentation: A Call for Quantitative Analysis

Currently, there is a paucity of published quantitative data specifically detailing the epigenetic effects of this compound. The primary available data focuses on its cytotoxic activity and its inability to induce DNA double-strand breaks, in contrast to doxorubicin.

Table 1: Comparative Biological Activities of Doxorubicin and this compound

| Feature | Doxorubicin | This compound | Reference(s) |

| Primary Mechanism | DNA Damage & Histone Eviction | Histone Eviction | [2][3] |

| DNA Double-Strand Breaks | Yes | No | [5] |

| Cardiotoxicity | High | Low/Absent | [1] |

| Anticancer Potency | High | Similar to Doxorubicin | [2] |

Future research should focus on generating quantitative data to populate tables detailing specific changes in:

-

Global and gene-specific DNA methylation levels.

-

Levels of key histone modifications (e.g., H3K9ac, H3K27me3) at specific gene promoters.

-

Expression profiles of cancer-associated miRNAs and lncRNAs.

Experimental Protocols for Investigating Epigenetic Effects

To elucidate the epigenetic consequences of this compound treatment, a series of well-established molecular biology assays can be employed. The following are detailed, albeit generalized, protocols that can be adapted for this purpose.

Histone Eviction Assay (Fluorescence Recovery After Photobleaching - FRAP)

This protocol allows for the visualization and quantification of histone dynamics in live cells.

-

Cell Culture and Transfection:

-

Culture a suitable cancer cell line (e.g., U2OS, HeLa) in appropriate media.

-

Transfect cells with a plasmid expressing a histone protein (e.g., H2B) fused to a fluorescent protein (e.g., GFP).

-

Select for stably expressing cells.

-

-

Live-Cell Imaging Setup:

-

Plate the fluorescently-labeled cells on glass-bottom dishes.

-

Use a confocal microscope equipped with a high-power laser for photobleaching and a sensitive detector for imaging. Maintain cells at 37°C and 5% CO2.

-

-

FRAP Procedure:

-

Acquire pre-bleach images of a selected nuclear region.

-

Use the high-power laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

-

-

Drug Treatment:

-

Treat the cells with this compound at a desired concentration.

-

Repeat the FRAP procedure at various time points after drug addition.

-

-

Data Analysis:

-

Measure the fluorescence intensity in the bleached ROI over time.

-

Correct for photobleaching during image acquisition.

-

Calculate the mobile fraction and the half-time of recovery. A faster recovery and a larger mobile fraction after drug treatment would indicate histone eviction.

-

Genome-Wide DNA Methylation Analysis (Reduced Representation Bisulfite Sequencing - RRBS)

This protocol provides a cost-effective method for enriching and sequencing CpG-rich regions of the genome.

-

Genomic DNA Extraction:

-

Treat cancer cells with this compound or a vehicle control.

-

Extract high-quality genomic DNA using a commercial kit.

-

-

RRBS Library Preparation:

-

Digest genomic DNA with a methylation-insensitive restriction enzyme (e.g., MspI).

-

Ligate methylated adapters to the digested DNA fragments.

-

Perform size selection to enrich for fragments in the desired size range.

-

Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Calculate the methylation level for each CpG site.

-

Identify differentially methylated regions (DMRs) between the this compound-treated and control samples.

-

Histone Modification Analysis (Chromatin Immunoprecipitation followed by Sequencing - ChIP-seq)

This protocol allows for the genome-wide mapping of specific histone modifications.

-

Chromatin Preparation:

-

Treat cells with this compound or a vehicle control.

-

Crosslink proteins to DNA using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear it into small fragments.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac).

-

Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the reads to a reference genome.

-

Perform peak calling to identify regions enriched for the histone modification.

-

Compare the enrichment profiles between treated and control samples.

-

Non-Coding RNA Expression Analysis (RNA-sequencing)

This protocol enables the comprehensive profiling of all RNA species in a sample.

-

RNA Extraction:

-

Treat cells with this compound or a vehicle control.

-

Extract total RNA using a suitable method that preserves small RNAs.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Construct a sequencing library from the rRNA-depleted RNA. This typically involves fragmentation, reverse transcription, and adapter ligation.

-

-

Sequencing:

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the reads to a reference genome and transcriptome.

-

Quantify the expression levels of all annotated genes, including protein-coding genes, miRNAs, and lncRNAs.

-

Identify differentially expressed RNAs between the treated and control samples.

-

Conclusion and Future Directions

This compound represents a promising evolution in anthracycline-based chemotherapy, offering the potential for high efficacy with reduced toxicity. Its unique mechanism of action, centered on histone eviction, opens up a new frontier for understanding the interplay between anticancer drugs and the epigenome. While the direct epigenetic consequences of this compound are still being unraveled, the experimental frameworks outlined in this guide provide a clear path for future investigations. A thorough characterization of the epigenetic landscape sculpted by this novel agent will be crucial for optimizing its clinical application and for the development of the next generation of targeted cancer therapies. Future research should prioritize generating quantitative data on DNA methylation, histone modifications, and non-coding RNA expression to build a comprehensive understanding of the epigenetic effects of this compound.

References

- 1. Histone deacetylase inhibitors augment doxorubicin-induced DNA damage in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxorubicin inhibits DNMT1, resulting in conditional apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence for Eviction and Rapid Deposition of Histones upon Transcriptional Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Methodological & Application

Application Note: N,N-Dimethyldoxorubicin Cytotoxicity Assay Protocol for K562 Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for assessing the cytotoxicity of N,N-Dimethyldoxorubicin on the K562 human chronic myeloid leukemia cell line. This compound, a synthetic analogue of doxorubicin, exerts its anticancer effects through a distinct mechanism involving histone eviction, which leads to chromatin damage without the formation of DNA double-strand breaks typically associated with doxorubicin[1][2]. This unique mode of action makes it a compound of significant interest for cancer therapy. The K562 cell line is a widely used in-vitro model for studying leukemia. The protocol described herein utilizes the Water Soluble Tetrazolium salt (WST-1) assay, a sensitive colorimetric method for quantifying cell viability and proliferation[3][4].

Principle of the WST-1 Assay

The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells[4][5]. The amount of the formazan dye produced is directly proportional to the number of living cells in the culture[4]. This conversion results in a color change that can be quantified by measuring the absorbance at a specific wavelength (typically 440-450 nm) using a microplate reader[3][6]. A decrease in cell viability due to the cytotoxic effects of this compound will result in a decreased absorbance reading.

Mechanism of Action of this compound

Unlike its parent compound doxorubicin, which induces both DNA double-strand breaks and chromatin damage, this compound uncouples these activities[1][2]. It functions exclusively by inducing histone eviction from chromatin, leading to chromatin damage and subsequent cell death, while lacking the capacity to generate DNA breaks[1][2][7]. This distinct mechanism may circumvent some of the side effects associated with conventional anthracyclines[2].

Caption: this compound mechanism of action in K562 cells.

Materials and Reagents

3.1. Cell Culture

-

K562 human chronic myeloid leukemia cells (e.g., ATCC® CCL-243™)

-

Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640[8][9]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100 U/mL Penicillin, 100 µg/mL Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

3.2. Compound

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

3.3. Assay Reagents

-

WST-1 Cell Proliferation Reagent

-

Doxorubicin (optional, as a positive control)

3.4. Equipment

-

Humidified incubator (37°C, 5% CO₂)

-

Laminar flow hood (Class II)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microplate reader with a 420-480 nm filter

-

Sterile 96-well flat-bottom cell culture plates, tissue culture-treated

-

Sterile serological pipettes and pipette tips

-

Multichannel pipette

Experimental Protocol

The following workflow outlines the key steps of the cytotoxicity assay.

Caption: Experimental workflow for the WST-1 cytotoxicity assay.

4.1. Cell Culture and Maintenance

-

Maintain K562 cells in suspension culture using IMDM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂[9].

-

Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase before starting an experiment.

4.2. Preparation of this compound

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot and prepare a series of working solutions by serial dilution in complete culture medium. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤ 0.5%).

4.3. Cytotoxicity Assay Procedure

-

Cell Seeding:

-

Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

-

Resuspend the cells in fresh complete medium to a final concentration of 5 x 10⁵ cells/mL.

-

Using a multichannel pipette, seed 100 µL of the cell suspension (containing 5 x 10⁴ cells) into each well of a 96-well plate[6].

-

Include control wells:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the drug dilutions.

-

Untreated Control: Cells with medium only.

-

Blank Control: Medium only (no cells) for background subtraction[6].

-

-

-

Drug Treatment:

-

Prepare 2X concentrations of your this compound serial dilutions in complete medium.

-

Add 100 µL of the 2X drug dilutions to the corresponding wells containing 100 µL of cell suspension, resulting in a final volume of 200 µL and the desired 1X drug concentrations. This method is often used for suspension cells to avoid an extra pipetting step after seeding. Alternatively, add a small volume (e.g., 10-20 µL) of a concentrated drug solution to wells already containing cells in medium.

-

Gently mix the plate by tapping the sides.

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator[10].

-

-

WST-1 Reagent Addition and Measurement:

-

After the incubation period, add 10 µL of WST-1 reagent to each well[3][5].

-

Incubate the plate for an additional 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

After the WST-1 incubation, shake the plate thoroughly for 1 minute on a shaker[3][6].

-

Measure the absorbance of the samples in a microplate reader at a wavelength between 420-480 nm (450 nm is optimal)[3]. A reference wavelength of >600 nm can be used to reduce background noise.

-

Data Presentation and Analysis

5.1. Calculation of Cell Viability

-

Subtract the average absorbance of the blank control (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

% Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

5.2. IC₅₀ Determination The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

-

Plot the % Cell Viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with graphing software (such as GraphPad Prism or similar) to determine the IC₅₀ value.

5.3. Example Data Tables

Table 1: Raw Absorbance Data (450 nm)

| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |

|---|---|---|---|---|---|

| Blank (No Cells) | 0.105 | 0.108 | 0.106 | 0.106 | 0.002 |

| Vehicle Control (0) | 1.554 | 1.602 | 1.578 | 1.578 | 0.024 |

| 0.01 | 1.498 | 1.521 | 1.533 | 1.517 | 0.018 |

| 0.1 | 1.256 | 1.288 | 1.275 | 1.273 | 0.016 |

| 1 | 0.854 | 0.833 | 0.861 | 0.849 | 0.014 |

| 10 | 0.321 | 0.345 | 0.330 | 0.332 | 0.012 |

| 100 | 0.155 | 0.161 | 0.158 | 0.158 | 0.003 |

Table 2: Calculated Cell Viability and IC₅₀

| Concentration (µM) | Mean Corrected Absorbance | Std. Dev. | % Cell Viability |

|---|---|---|---|

| Vehicle Control (0) | 1.472 | 0.024 | 100.0% |

| 0.01 | 1.411 | 0.018 | 95.9% |

| 0.1 | 1.167 | 0.016 | 79.3% |

| 1 | 0.743 | 0.014 | 50.5% |

| 10 | 0.226 | 0.012 | 15.4% |

| 100 | 0.052 | 0.003 | 3.5% |

| Calculated IC₅₀ (µM) | | | ~1.02 |

Note: Data presented in tables are for illustrative purposes only.

References

- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 5. immunservice.com [immunservice.com]

- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Synthetic (N, N-Dimethyl)doxorubicin Glycosyl Diastereomers to Dissect Modes of Action of Anthracycline Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for N,N-Dimethyldoxorubicin in Breast Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N,N-Dimethyldoxorubicin, a promising doxorubicin (B1662922) analog, in breast cancer cell culture studies. This document outlines its distinct mechanism of action, offers detailed protocols for key in vitro assays, and presents its effects on relevant signaling pathways.

Introduction

This compound is a derivative of the widely used chemotherapeutic agent doxorubicin. A key structural modification, the N,N-dimethylation of the daunosamine (B1196630) sugar moiety, fundamentally alters its mechanism of action. Unlike doxorubicin, which induces both DNA double-strand breaks and histone eviction, this compound primarily acts through the latter mechanism.[1] This distinction is critical as it is associated with a significant reduction in cardiotoxicity, a major dose-limiting side effect of doxorubicin.[1] Furthermore, N,N-dimethylated anthracyclines have demonstrated potential in overcoming multidrug resistance, a significant challenge in cancer therapy.

Mechanism of Action: Histone Eviction

The primary anticancer effect of this compound stems from its ability to induce histone eviction from chromatin.[1] This process disrupts the normal chromatin structure, leading to widespread transcriptional dysregulation and ultimately, apoptosis. By avoiding the induction of DNA double-strand breaks, this compound represents a novel approach to anthracycline-based therapy with a potentially improved safety profile.

Quantitative Data: Cytotoxicity Profile

The cytotoxic effects of this compound and its parent compound, doxorubicin, have been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.

| Cell Line | Receptor Status | Doxorubicin IC50 (nM) | This compound IC50 (nM) | Reference |

| MCF-7 | ER+, PR+, HER2- | 8306 | Data not available | [2] |

| MDA-MB-231 | ER-, PR-, HER2- (TNBC) | 6602 | Data not available | [2] |